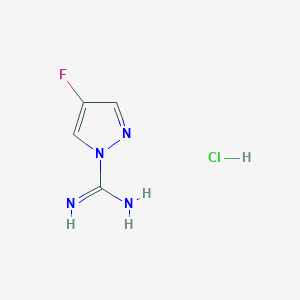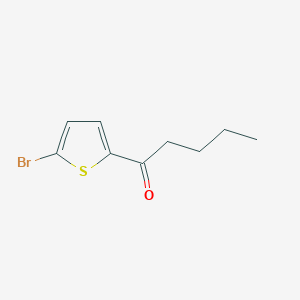
1-(5-Bromothiophen-2-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)pentan-1-one is a chemical compound that belongs to the class of thienyl derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)pentan-1-one typically involves the bromination of 2-thienylpentan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiophene ring. Common reagents used in this process include bromine and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted thienyl derivatives
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as a building block for the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-2-thienyl)pentan-1-one
- 1-(4,5-Dibromo-2-thienyl)pentan-1-one
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT)
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one (α-PBT) .
Uniqueness: This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propriétés
Formule moléculaire |
C9H11BrOS |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H11BrOS/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-6H,2-4H2,1H3 |
Clé InChI |
GRKZHCCIUOIIAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



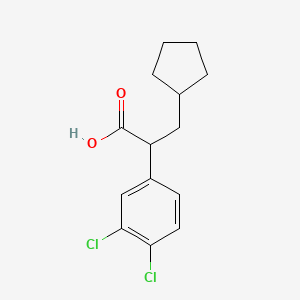

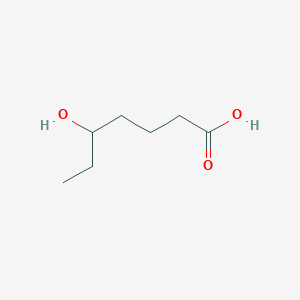
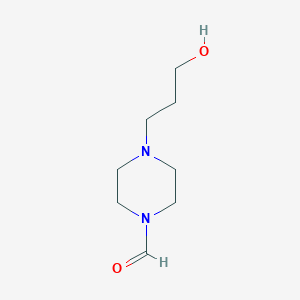
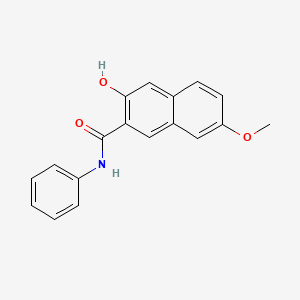
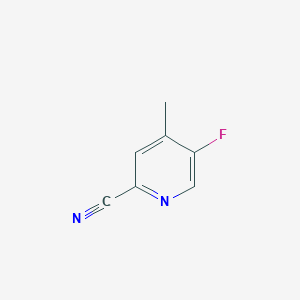

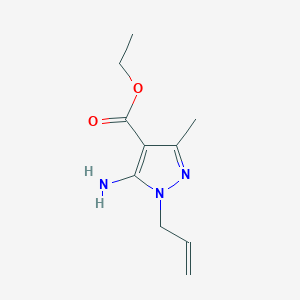
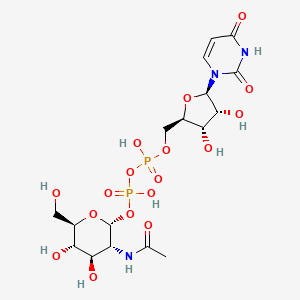
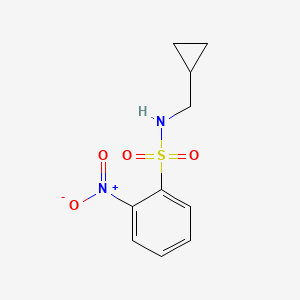
![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
